molecular formula C27H27N5O2 B13876321 N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

Cat. No.: B13876321
M. Wt: 453.5 g/mol
InChI Key: KGJYLXYKMATSFO-UHFFFAOYSA-N
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Description

N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound that features a pyrrolidine ring, a naphthyridine core, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrrolidine, naphthyridine, and benzamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H27N5O2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C27H27N5O2/c33-27(20-6-2-1-3-7-20)30-22-10-8-21(9-11-22)29-24-14-15-28-26-23(24)12-13-25(31-26)34-19-18-32-16-4-5-17-32/h1-3,6-15H,4-5,16-19H2,(H,30,33)(H,28,29,31)

InChI Key

KGJYLXYKMATSFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=NC3=NC=CC(=C3C=C2)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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